D-Glucitol dinitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

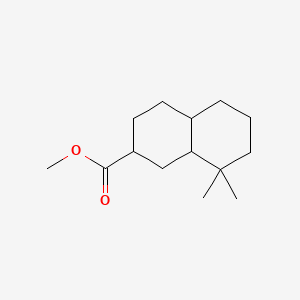

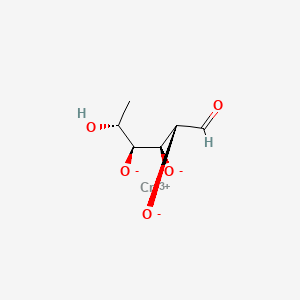

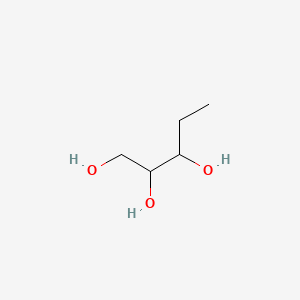

D-Glucitol dinitrate, also known as isosorbide dinitrate, is an organic nitrate compound with the chemical formula C6H8N2O8. It is a white, crystalline, and odorless compound that is stable in air and solution. This compound is primarily known for its use as a vasodilator in the treatment of angina pectoris and heart failure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

D-Glucitol dinitrate is synthesized through the nitration of 1,4:3,6-dianhydro-D-glucitol. The process involves slowly adding an aqueous syrup of 1,4:3,6-dianhydro-D-glucitol to a cooled mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). After standing for a few minutes, the mixture is poured into cold water, and the precipitated product is collected and recrystallized from ethanol .

Industrial Production Methods

In industrial settings, this compound is produced by mixing isosorbide dinitrate with lactose, mannitol, or other suitable inert excipients to permit safe handling. The mixture may contain up to 1.0% of a suitable stabilizer, such as ammonium phosphate .

Analyse Des Réactions Chimiques

Types of Reactions

D-Glucitol dinitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitric oxide (NO), which is an active intermediate compound.

Reduction: Reduction of the nitrate group can lead to the formation of nitrite ions.

Substitution: The nitrate groups can be substituted under specific conditions.

Common Reagents and Conditions

Oxidation: Common reagents include nitric acid and sulfuric acid.

Reduction: Zinc and sodium chloride are often used as reducing agents.

Substitution: Various organic solvents such as acetone and ethanol are used.

Major Products Formed

Applications De Recherche Scientifique

D-Glucitol dinitrate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on vascular smooth muscle and its role as a nitric oxide donor.

Medicine: Widely used in the treatment of angina pectoris and heart failure due to its vasodilatory effects.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

D-Glucitol dinitrate exerts its effects by being converted to nitric oxide (NO) in the body. Nitric oxide activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP activates protein kinases, leading to a series of phosphorylation reactions that result in the relaxation of vascular smooth muscle. This relaxation causes the dilation of peripheral arteries and veins, reducing venous return to the heart and decreasing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure .

Comparaison Avec Des Composés Similaires

Similar Compounds

Isosorbide mononitrate: An organic nitrate and the major biologically active metabolite of isosorbide dinitrate.

Nitroglycerin: Another organic nitrate used for similar purposes but with a faster onset of action.

Uniqueness

D-Glucitol dinitrate is unique in its moderate to long-acting vasodilatory effects, making it suitable for the prophylactic management of angina pectoris. Its ability to be converted to nitric oxide and activate guanylate cyclase distinguishes it from other vasodilators .

Propriétés

Numéro CAS |

71888-61-4 |

|---|---|

Formule moléculaire |

C6H12N2O10 |

Poids moléculaire |

272.17 g/mol |

Nom IUPAC |

[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-nitrooxyhexan-2-yl] nitrate |

InChI |

InChI=1S/C6H12N2O10/c9-1-3(10)5(11)6(12)4(18-8(15)16)2-17-7(13)14/h3-6,9-12H,1-2H2/t3-,4+,5-,6-/m1/s1 |

Clé InChI |

ZNWGJVKCVWQWPY-JGWLITMVSA-N |

SMILES isomérique |

C([C@H]([C@H]([C@@H]([C@H](CO[N+](=O)[O-])O[N+](=O)[O-])O)O)O)O |

SMILES canonique |

C(C(C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

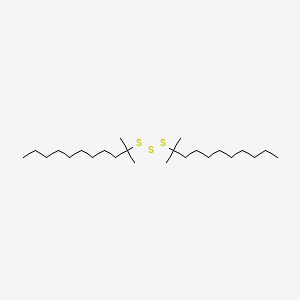

![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)

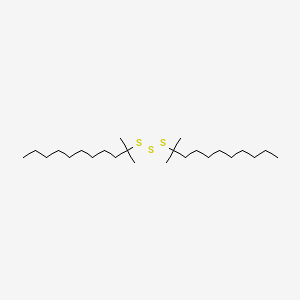

![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)